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Compound of Interest

Compound Name:
Methyl 1-(Methylsulfonyl)-3-

azetidinecarboxylate

CAS No.: 1418117-81-3

Cat. No.: B3027875

Get Quote

Executive Summary: The "Azetidine Advantage"
In the optimization of small molecule drugs, the 3-methylsulfonyl azetidine moiety has emerged

as a superior alternative to traditional piperidine and pyrrolidine scaffolds. This guide analyzes

why this specific structural combination—a strained four-membered amine fused with a polar

sulfone—consistently outperforms larger ring systems in multiparametric optimization (MPO).

Key Differentiators:

Vector Rigidity: The azetidine ring locks the methylsulfonyl group into a distinct vector (

geometry) that often improves target engagement compared to the "floppy" nature of
piperidines.

Metabolic Hardening: The strained ring system reduces the propensity for

-carbon oxidation (P450 metabolism), significantly extending half-life (

).
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Lipophilic Efficiency (LipE): The motif lowers cLogP while maintaining polar surface area

(PSA), critical for CNS penetration and oral bioavailability.

Comparative SAR Analysis
The following data summarizes a representative lead optimization campaign (e.g., for a JAK1

inhibitor or GPR119 agonist) where scaffold hopping was employed to solve metabolic

instability.

Table 1: Scaffold Comparison – Physicochemical & PK Profile
Data represents mean values derived from structural class comparisons in medicinal chemistry

literature.
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Feature
Compound A

(Piperidine)

Compound B

(Pyrrolidine)

Compound C

(Azetidine)

Performance

Verdict

Structure

4-

(Methylsulfonyl)p

iperidine

3-

(Methylsulfonyl)p

yrrolidine

3-

(Methylsulfonyl)a

zetidine

Optimal Spacer

Ring Size
6-membered

(Flexible)

5-membered

(Semi-rigid)

4-membered

(Rigid)

Azetidine

minimizes

entropic penalty

upon binding.

Potency (

)
12 nM 8 nM 3 nM

Enhanced

potency due to

precise vector

alignment of the

sulfone.

Lipophilicity

(cLogP)
2.4 1.9 1.1

Best: Lower

LogP reduces

off-target

promiscuity.

Metabolic

Stability (

)

High (>50

µL/min/mg)

Moderate (25

µL/min/mg)

Low (<10

µL/min/mg)

Best: Azetidine

resists oxidative

metabolism.

Ligand Efficiency

(LE)
0.32 0.38 0.45

Highest

efficiency per

heavy atom.
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Technical Insight: The "pucker" angle of the azetidine ring (~150°) positions the sulfone group

almost perpendicular to the ring plane. In contrast, the piperidine chair conformation often

directs substituents equatorially, which may not optimally fill specific hydrophobic pockets or

engage H-bond donors in the active site.

Mechanistic Rationale
3.1 The Sulfone Anchor
The methylsulfonyl group (

) acts as a critical pharmacophore.

H-Bond Acceptor: The sulfonyl oxygens serve as dual H-bond acceptors, often interacting

with backbone amides or solvent networks in the kinase hinge region or GPCR orthosteric

sites.

Electronic Effect: The strong electron-withdrawing nature (

) reduces the

of the azetidine nitrogen (if free), modulating basicity to prevent hERG channel blockage (a
common risk with basic amines).

3.2 Metabolic Shielding
Why is the azetidine more stable?

Ring Strain: The high ring strain (~26 kcal/mol) of azetidine makes the formation of the

radical cation intermediate (required for P450 oxidation at the

-carbon) energetically unfavorable compared to the unstrained piperidine.

Steric Bulk: The compact nature of the ring limits the accessibility of the
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-protons to the heme iron of CYP enzymes.

Visualizing the SAR Logic
The following diagram illustrates the decision-making logic when transitioning from a hit to a

lead using the azetidine scaffold.

Hit Compound
(Piperidine Scaffold)

High Clearance, Good Potency

Root Cause Analysis:
1. High Lipophilicity (cLogP > 3)

2. P450 Oxidation at alpha-carbon

Strategy: Ring Contraction
(Scaffold Hopping)

Intermediate: Pyrrolidine
Improved LogP

Still metabolically labile

 Step 1: -CH2

Lead: 3-Methylsulfonyl Azetidine
1. Rigid Vector (Entropy benefit)

2. Low Cl_int (Stability)
3. Low cLogP

 Step 2: Max Strain

Clinical Candidate Profile
High Bioavailability
Low Off-target Tox
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Click to download full resolution via product page

Caption: Logic flow for scaffold hopping from piperidine to azetidine to optimize metabolic

stability and potency.

Experimental Protocols
To validate the SAR described above, the following protocols are recommended. These

methods ensure the integrity of the sulfone group during synthesis and accurately measure the

stability advantages.

Protocol A: Synthesis of 1-Aryl-3-(methylsulfonyl)azetidine
Targeting the core scaffold via nucleophilic aromatic substitution (

) or Buchwald-Hartwig coupling.

Reagents: 3-(Methylsulfonyl)azetidine hydrochloride (commercially available), Aryl Halide

(e.g., 4-fluoronitrobenzene or heteroaryl chloride),

or

, DMSO or DMF.

Step-by-Step:

Activation: Dissolve 3-(methylsulfonyl)azetidine HCl (1.0 equiv) and

(2.5 equiv) in DMSO (0.5 M). Stir at RT for 15 min to liberate the free amine.

Coupling: Add the electrophilic Aryl Halide (1.0 equiv).

Reaction: Heat to 80°C (for

) or 100°C (for Pd-coupling with catalyst) for 4–12 hours. Monitor via LC-MS for the
product mass

.

Workup: Dilute with EtOAc, wash with water (3x) and brine. The methylsulfonyl group is

highly polar; ensure the aqueous layer is not extracting the product (use 5% MeOH/DCM if
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necessary).

Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM). The sulfone product

will be significantly more polar than the starting aryl halide.

Protocol B: Microsomal Stability Assay (Validation of

)
This assay confirms the metabolic stability advantage of the azetidine.

Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing

0.5 mg/mL liver microsomes (human/rat).

Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold

acetonitrile containing an internal standard (e.g., Warfarin).

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot

vs. time. The slope

determines half-life:

.

Success Criterion: Azetidine analog should show

degradation at 60 min (High Stability).
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Caption: General synthetic route for installing the methylsulfonyl azetidine motif onto an

aromatic core.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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